Boc-Ala-Ala-Pro-Glu-pNA (tert-butoxycarbonyl-alanyl-alanyl-prolyl-glutamic acid-para-nitroanilide) is a synthetic peptide substrate commonly employed in protease research, particularly for studying enzymes that exhibit specificity for cleaving peptide bonds adjacent to acidic amino acids like glutamic acid. []
Boc-Ala-Ala-Gly-pNA is a synthetic peptide compound that consists of the amino acids Boc (tert-butyloxycarbonyl), alanine, glycine, and p-nitroanilide. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme activity and peptide synthesis. The presence of the p-nitroanilide moiety allows for colorimetric detection, making it useful in various assays.
The compound is synthesized in laboratory settings, typically through solid-phase peptide synthesis techniques. The tert-butyloxycarbonyl group serves as a protecting group for the amino terminus of the peptide during synthesis.
Boc-Ala-Ala-Gly-pNA is classified as a synthetic peptide and can be categorized under substrates used in enzymatic assays. Its structure allows it to function as a substrate for specific proteases and peptidases.
The synthesis of Boc-Ala-Ala-Gly-pNA generally involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain while the chain is anchored to an insoluble resin.
Boc-Ala-Ala-Gly-pNA has a linear structure comprising four constituents:
Boc-Ala-Ala-Gly-pNA can undergo hydrolysis in aqueous environments, particularly when exposed to proteolytic enzymes. The cleavage of peptide bonds can be monitored using UV-visible spectroscopy due to the chromogenic nature of p-nitroanilide.
The mechanism of action primarily involves enzymatic cleavage. When Boc-Ala-Ala-Gly-pNA is introduced into a reaction mixture containing an appropriate enzyme, the enzyme catalyzes the hydrolysis of peptide bonds, resulting in the release of p-nitroaniline.
The rate of reaction can be influenced by:
Kinetic parameters such as and can be determined through Michaelis-Menten kinetics.
Boc-Ala-Ala-Gly-pNA has significant applications in scientific research:
Boc-Ala-Ala-Gly-pNA serves as a highly specific chromogenic substrate for glycine endopeptidases, particularly chymopapain M (EC 3.4.22.6) derived from Carica papaya. The molecular architecture features a p-nitroaniline (pNA) group linked to the C-terminal glycine residue. Upon proteolytic cleavage between the glycine and pNA moieties, the liberated pNA exhibits a distinct yellow color detectable at 405 nm (ε = 9,900 M⁻¹cm⁻¹). This enables quantitative real-time monitoring of enzymatic activity without secondary detection systems. The Boc (tert-butyloxycarbonyl) group at the N-terminus prevents nonspecific cleavage by aminopeptidases, ensuring cleavage occurs exclusively at the Gly-pNA bond by target endopeptidases [8] [10].
Studies confirm its exceptional selectivity for glycine-specific proteases over other cysteine proteases. Chymopapain M hydrolyzes Boc-Ala-Ala-Gly-pNA at rates 15-20× faster than papain or cathepsin L due to its unique S1′ subsite architecture favoring glycine residues. This specificity makes it indispensable for functional characterization of glycine endopeptidases in plant latex extracts and recombinant enzyme systems [8] [10].
Table 1: Comparative Hydrolysis of Boc-Ala-Ala-Gly-pNA by Papain-like Proteases
Protease | Source | Relative Activity (%) | Optimal pH |
---|---|---|---|
Chymopapain M | Carica papaya | 100.0 ± 3.2 | 6.5 |
Papain | Carica papaya | 6.4 ± 0.8 | 6.0 |
Ficin B | Ficus carica | 8.2 ± 1.1 | 6.5 |
Bromelain Form 1 | Ananas comosus | 2.7 ± 0.3 | 7.0 |
Cathepsin K | Human | <1.0 | 5.5 |
The reactivity of Boc-Ala-Ala-Gly-pNA varies significantly across the papain-like cysteine protease (PLCP) superfamily. Structural variations in the S2-S2′ subsites dictate this divergence. For instance:
This variability enables researchers to fingerprint protease specificity profiles and identify isoform-specific functions. In protease mixtures (e.g., crude latex extracts), Boc-Ala-Ala-Gly-pNA hydrolysis selectively quantifies glycine endopeptidase activity amidst other proteases, providing a discriminative biochemical tool for complex systems [8] [9].
The S2 subsite plasticity in PLCPs is the primary determinant of Boc-Ala-Ala-Gly-pNA cleavage efficiency. Crystallographic analyses reveal:
The Gly-pNA scissile bond positioning is stabilized by hydrogen bonding between the glycyl carbonyl and the catalytic Cys25 thiolate. The pNA moiety’s electron-withdrawing nitro group facilitates nucleophilic attack, while its planar structure allows π-stacking with Trp177 in chymopapain M, explaining its 30% faster hydrolysis versus Boc-Ala-Ala-Ala-pNA [6] [9].
Table 2: Impact of P2 Residue on Catalytic Efficiency (kcat/KM) of Chymopapain M
P2 Residue | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|
Alanine | 42.7 ± 3.1 | 118 ± 9 | 3.62 × 10⁵ |
Valine | 18.3 ± 1.2 | 205 ± 15 | 8.93 × 10⁴ |
Leucine | 6.9 ± 0.8 | 290 ± 22 | 2.38 × 10⁴ |
Phenylalanine | 1.1 ± 0.1 | 510 ± 31 | 2.16 × 10³ |
Boc-Ala-Ala-Gly-pNA enables robust high-throughput screening (HTS) of protease inhibitors due to:
Optimized parameters include:
This substrate has identified novel inhibitors (e.g., peptidyl aldehydes) with IC50 values <100 nM, demonstrating its utility in drug discovery pipelines targeting pathological glycine endopeptidases [4] [10].
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